2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol 2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 941256-65-1
VCID: VC21534723
InChI: InChI=1S/C16H26N2O4S/c1-4-22-15-11-13(2)14(3)12-16(15)23(20,21)18-7-5-17(6-8-18)9-10-19/h11-12,19H,4-10H2,1-3H3
SMILES: CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)CCO
Molecular Formula: C16H26N2O4S
Molecular Weight: 342.5g/mol

2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

CAS No.: 941256-65-1

Cat. No.: VC21534723

Molecular Formula: C16H26N2O4S

Molecular Weight: 342.5g/mol

* For research use only. Not for human or veterinary use.

2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol - 941256-65-1

Specification

CAS No. 941256-65-1
Molecular Formula C16H26N2O4S
Molecular Weight 342.5g/mol
IUPAC Name 2-[4-(2-ethoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol
Standard InChI InChI=1S/C16H26N2O4S/c1-4-22-15-11-13(2)14(3)12-16(15)23(20,21)18-7-5-17(6-8-18)9-10-19/h11-12,19H,4-10H2,1-3H3
Standard InChI Key MATYSNYOZWVZST-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)CCO
Canonical SMILES CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)CCO

Introduction

Chemical Properties and Structural Characteristics

2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is identified by several key chemical identifiers and structural characteristics that are essential for understanding its behavior and potential applications.

Basic Identification Parameters

The compound possesses the following identification parameters:

ParameterValue
CAS Number941256-65-1
Molecular FormulaC16H26N2O4S
Molecular Weight342.5 g/mol
IUPAC Name2-[4-(2-ethoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol
PubChem Compound ID16644914

Table 1: Basic identification parameters of 2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Structural Representation

The compound features a piperazine ring core with a sulfonyl linkage to a substituted phenyl ring. The phenyl ring bears ethoxy and dimethyl substituents, while the piperazine has an ethanol group attached to one of its nitrogen atoms. This combination of functional groups contributes to the compound's unique physicochemical properties.

Chemical Descriptors

Several chemical descriptors provide a standardized way to represent and identify this compound:

Descriptor TypeValue
Standard InChIInChI=1S/C16H26N2O4S/c1-4-22-15-11-13(2)14(3)12-16(15)23(20,21)18-7-5-17(6-8-18)9-10-19/h11-12,19H,4-10H2,1-3H3
Standard InChIKeyMATYSNYOZWVZST-UHFFFAOYSA-N
SMILESCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)CCO
Canonical SMILESCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)CCO

Table 2: Chemical descriptors for 2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Potential Target SystemPossible Effect
Neurotransmitter SystemsModulation of neurological signaling
Inflammatory PathwaysReduction of inflammatory responses
Pain SignalingAnalgesic activity

Table 3: Potential biological targets and effects of piperazine derivatives similar to 2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Role as a Chemical Intermediate

Beyond direct biological applications, the compound may serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance. The presence of multiple functional groups provides opportunities for further chemical modifications and derivatization.

Related Compounds and Structure-Activity Relationships

Structural Analogs

Several compounds with structural similarity to 2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol have been identified and studied:

  • 2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS: 941256-95-7) - A closely related analog with a slightly different substitution pattern on the phenyl ring

  • 2-(4-nitrosopiperazin-1-yl)ethanol (CAS: 48121-20-6) - A nitroso derivative of a simpler piperazinylethanol structure

Compounds with Similar Functional Groups

The search results reveal a number of compounds that share functional similarities with our target molecule:

  • Vardenafil derivatives such as 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f] triazin-4-one (CAS: 224785-90-4)

  • 2-(4-((2-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol (CAS: 1154310-76-5)

  • 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol (CAS: 16017-63-3)

These compounds feature similar structural elements, such as the piperazine ring, sulfonyl groups, and ethanol moieties, but with variations in the aromatic substituents and other functional groups.

Structure-Activity Relationship Considerations

The varied biological activities observed among these related compounds suggest that subtle structural modifications can significantly impact biological properties. Key structural features that might influence activity include:

  • Substitution pattern on the phenyl ring

  • Nature of the linkage between the piperazine and phenyl moieties

  • Additional functional groups on the piperazine nitrogen atoms

  • Stereochemistry at chiral centers (when present)

Toxicological Considerations

N-Nitroso Derivatives

An important toxicological consideration for piperazine derivatives is the potential formation of N-nitroso compounds. According to the European Medicines Agency (EMA) documents, certain N-nitroso derivatives of piperazine compounds are subject to control and monitoring due to potential safety concerns .

For example, 2-(4-nitrosopiperazin-1-yl)ethanol (CAS: 48121-20-6), which is structurally related to our compound of interest, is listed in the document "Acceptable intakes established for N-nitrosamines" with specific control limits .

Analytical Methods and Characterization

Physicochemical Property Determination

Important physicochemical properties for this compound would include:

PropertyValue/Method
SolubilityLikely soluble in organic solvents such as ethanol, methanol, and DMSO
Melting PointNot specified in available data
StabilityStability testing under various conditions would be important for storage and handling
Log PPredicted to be moderately lipophilic based on structure

Table 4: Expected physicochemical properties of 2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol based on structural analysis

Current Research and Future Directions

Future Research Directions

Future research on this compound might focus on:

  • Detailed structure-activity relationship studies to optimize biological activity

  • Development of more efficient synthetic routes

  • Exploration of potential therapeutic applications based on the biological activities observed in similar compounds

  • Investigation of the compound's interaction with specific biological targets and receptors

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